5-PYRIMIDINECARBOXAMIDE, 1,2,3,4-TETRAHYDRO-N,N,6-TRIMETHYL-2-OXO-4-(2-THIENYL)-
Overview
Description
5-Pyrimidinecarboxamide, 1,2,3,4-tetrahydro-N,N,6-trimethyl-2-oxo-4-(2-thienyl)- is a heterocyclic compound with the molecular formula C12H15N3O2S and a molecular weight of 265.33 g/mol . This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxamide, 1,2,3,4-tetrahydro-N,N,6-trimethyl-2-oxo-4-(2-thienyl)- can be achieved through a one-pot three-component Biginelli condensation reaction. This method involves the reaction of acetoacetanilide (as the 1,3-dicarbonyl component) with various aromatic aldehydes and urea or thiourea in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA·H2O) or concentrated hydrochloric acid (HCl) as an efficient catalyst . The reaction is carried out at room temperature, and the products are isolated in good to excellent yields (50-95%) within a relatively short reaction time (30-80 minutes with HCl and 8-24 hours with PTSA·H2O) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the Biginelli condensation reaction is a well-established method in organic synthesis and can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Pyrimidinecarboxamide, 1,2,3,4-tetrahydro-N,N,6-trimethyl-2-oxo-4-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, oxo derivatives, and hydroxyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Pyrimidinecarboxamide, 1,2,3,4-tetrahydro-N,N,6-trimethyl-2-oxo-4-(2-thienyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxamide, 1,2,3,4-tetrahydro-N,N,6-trimethyl-2-oxo-4-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-6-methyl-N-phenyl-5-pyrimidinecarboxamide: Similar structure but with a phenyl group instead of a thienyl group.
1,2,3,4-Tetrahydro-2-pyrimidinone/thione derivatives: These compounds have similar core structures but differ in the substituents attached to the pyrimidine ring.
Uniqueness
5-Pyrimidinecarboxamide, 1,2,3,4-tetrahydro-N,N,6-trimethyl-2-oxo-4-(2-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N,N,6-trimethyl-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-7-9(11(16)15(2)3)10(14-12(17)13-7)8-5-4-6-18-8/h4-6,10H,1-3H3,(H2,13,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWZKWYCHHSISA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CS2)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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